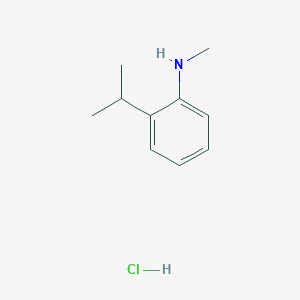

2-Isopropyl-N-methylaniline hydrochloride

Description

Structure

3D Structure of Parent

Properties

IUPAC Name |

N-methyl-2-propan-2-ylaniline;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N.ClH/c1-8(2)9-6-4-5-7-10(9)11-3;/h4-8,11H,1-3H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQVREUGPNGNOCO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=CC=C1NC.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16ClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

2-Isopropyl-N-methylaniline hydrochloride CAS 104338-66-1 properties

The following technical guide details the properties, synthesis, and applications of 2-Isopropyl-N-methylaniline hydrochloride (CAS 104338-66-1). This document is structured for researchers and process chemists requiring high-fidelity data for experimental design.

Physicochemical Profiling, Synthetic Pathways, and Strategic Applications

Executive Summary & Chemical Identity

2-Isopropyl-N-methylaniline hydrochloride (CAS 104338-66-1) is the stabilized ammonium salt of the sterically hindered secondary amine, N-methyl-o-cumidine. It serves as a critical building block in the synthesis of atropisomeric pharmaceuticals, agrochemical actives, and advanced photoredox catalysts.

The presence of the ortho-isopropyl group introduces significant steric bulk adjacent to the nitrogen center, influencing both the nucleophilicity of the amine and the rotational dynamics of the N-aryl bond. This steric profile is often exploited to modulate metabolic stability (blocking N-dealkylation or ring oxidation) in drug discovery campaigns.

| Chemical Attribute | Specification |

| Systematic Name | N-Methyl-2-(propan-2-yl)aniline hydrochloride |

| Common Synonyms | N-Methyl-o-cumidine HCl; 2-Isopropyl-N-methylbenzenamine HCl |

| CAS Number | 104338-66-1 |

| Molecular Formula | C |

| Molecular Weight | 185.69 g/mol (Salt) / 149.23 g/mol (Free Base) |

| SMILES | CC(C)C1=CC=CC=C1NC.Cl |

| InChI Key | RQVREUGPNGNOCO-UHFFFAOYSA-N |

Physicochemical Properties

The hydrochloride salt is the preferred form for storage and handling due to the oxidation susceptibility of the free base.

Table 1: Physical Data Profile

| Property | Value / Description | Note |

| Physical State | Crystalline Solid | White to off-white powder |

| Melting Point | 138–142 °C (Predicted) | Decomposition often observed >150 °C |

| Solubility | Soluble: Methanol, DMSO, Water (moderate)Insoluble: Hexanes, Et₂O | High polarity of the ionic lattice |

| Hygroscopicity | Moderate | Store under inert atmosphere (Ar/N₂) |

| pKa (Conjugate Acid) | ~4.5 – 5.0 | Lower than typical anilines due to steric twist reducing conjugation |

| Storage Conditions | 2–8 °C, Desiccated | Protect from light and moisture |

Expert Insight: The ortho-isopropyl group forces the N-methyl group out of the aromatic plane. This "steric inhibition of resonance" makes the nitrogen lone pair (in the free base) more localized and potentially more basic than unhindered N-methylaniline, yet nucleophilic attack is kinetically retarded by the bulk.

Synthetic Methodologies

Synthesis of CAS 104338-66-1 typically proceeds via the formation of the free base followed by anhydrous salt formation.

Route A: Reductive Amination (Industry Standard)

This route is preferred for scalability and avoids the over-alkylation issues common with direct alkylation.

-

Precursor: 2-Isopropylaniline (o-Cumidine)

-

Reagents: Formaldehyde (HCHO), Hydrogen (H₂), Pd/C or NaBH₄

Route B: Boronic Acid Cross-Coupling (Laboratory Scale)

A transition-metal-free approach utilizing nitrosoarenes, useful for generating isotopically labeled derivatives.

DOT Diagram: Synthesis Workflow

The following diagram illustrates the logical flow from commodity precursors to the hydrochloride salt.

Figure 1: Step-wise synthesis from o-cumidine via reductive amination to the hydrochloride salt.

Experimental Protocol: Salt Formation

Use this protocol to convert the free base (oil) into the stable hydrochloride salt.

Reagents:

-

2-Isopropyl-N-methylaniline (Free base, 1.0 equiv)

-

HCl (4M in Dioxane or 2M in Diethyl Ether, 1.1 equiv)

-

Diethyl Ether (Anhydrous)

Procedure:

-

Dissolution: Dissolve 10 mmol of the free base oil in 20 mL of anhydrous diethyl ether in a round-bottom flask under Nitrogen.

-

Acidification: Cool the solution to 0 °C in an ice bath. Dropwise add the HCl solution (1.1 equiv) with vigorous stirring.

-

Precipitation: A white precipitate should form immediately. Stir for 30 minutes at 0 °C to ensure complete salt formation.

-

Isolation: Filter the solid under a blanket of Nitrogen (the salt can be hygroscopic).

-

Washing: Wash the filter cake with 2 x 5 mL of cold anhydrous ether to remove unreacted amine and impurities.

-

Drying: Dry under high vacuum (0.1 mbar) at room temperature for 4 hours.

Validation:

-

¹H NMR (DMSO-d₆): Look for the broad singlet (NH₂⁺) around 9–10 ppm.

-

Elemental Analysis: Confirm Chlorine content matches theoretical % (approx 19.1%).

Reactivity & Applications

The unique steric environment of the 2-isopropyl group defines the utility of this compound.

A. Photoredox Catalysis & Radical Chemistry

Recent literature highlights the use of electron-rich anilines as redox mediators. The N-methyl group allows for the formation of stable radical cations.

-

Mechanism: Used as a Single Electron Transfer (SET) agent or a hydrogen atom transfer (HAT) catalyst precursor.

-

Advantage: The isopropyl group prevents rapid polymerization or side-reactions at the ortho position, extending the lifetime of the radical species.

B. Pharmaceutical Intermediate (Atropisomerism)

In medicinal chemistry, this motif is used to construct axially chiral biaryls or N-aryl heterocycles.

-

Rotational Barrier: When coupled to another bulky group (e.g., via the nitrogen to a heterocycle), the N–C(aryl) bond rotation is restricted.

-

Usage: Synthesis of kinase inhibitors where the "ortho-effect" forces the molecule into a specific bioactive conformation.

DOT Diagram: Reactivity Profile

Figure 2: Primary reactivity modes. Note that the ortho-isopropyl group blocks adjacent substitution and retards N-functionalization.

Safety & Handling (GHS Classification)

Based on structural analogs and MSDS data.

-

Signal Word: WARNING

-

Hazard Statements:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

-

PPE: Nitrile gloves, safety goggles, and fume hood are mandatory. Avoid dust formation of the hydrochloride salt.

References

-

Sigma-Aldrich (Merck). 2-Isopropyl-N-methylaniline hydrochloride Product Sheet. Accessed 2026.[4] Link

-

Zhao, H., & Leonori, D. (2021). Minimization of Back-Electron Transfer Enables the Elusive sp3 C−H Functionalization of Secondary Anilines. Angewandte Chemie International Edition, 60(14), 7669–7674.[5] (Demonstrates use in photoredox catalysis). Link

-

PubChem. Compound Summary: 2-Isopropylaniline (Precursor data). National Library of Medicine. Link

-

Ambeed. 2-Isopropyl-N-methylaniline hydrochloride MSDS. Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. Synthesis of Mono-N-Methyl Aromatic Amines from Nitroso Compounds and Methylboronic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Write reactions of the final alkylation product of class 12 chemistry CBSE [vedantu.com]

- 5. 2-ISOPROPYLANILINE | 643-28-7 [chemicalbook.com]

Technical Monograph: Structural Dynamics and Synthetic Utility of N-methyl-2-(propan-2-yl)aniline HCl

This technical guide details the structural dynamics, synthesis, and characterization of N-methyl-2-(propan-2-yl)aniline hydrochloride (also known as N-methyl-o-cumidine HCl).

Executive Summary

N-methyl-2-(propan-2-yl)aniline HCl represents a class of sterically congested anilines critical in the synthesis of chloroacetanilide herbicides and N-heterocyclic carbene (NHC) ligands. Its unique reactivity profile is governed by the ortho-isopropyl effect , where steric bulk at the 2-position impedes nucleophilic attack at the nitrogen center while stabilizing cationic transition states. This guide provides a rigorous analysis of its chemical architecture, a validated synthesis protocol via reductive amination, and spectroscopic characterization standards.[1]

Part 1: Chemical Architecture & Stereoelectronics

Structural Analysis

The molecule consists of an aniline core substituted with an isopropyl group at the ortho (2-) position and a methyl group on the nitrogen atom.[1]

-

Steric Gearing: The 2-isopropyl group (

) exerts significant steric pressure on the amino group.[1] This "gearing" effect forces the N-methyl group to adopt a specific conformation to minimize -

Basicity Modulation: Unlike unsubstituted aniline, the steric inhibition of resonance (SIR) increases the basicity of the nitrogen lone pair, making the formation of the hydrochloride salt thermodynamically favorable and stable.

-

Lipophilicity: The isopropyl moiety significantly enhances the lipophilicity (

for the free base), facilitating cell membrane permeability in bioactive derivatives.[1]

Salt Stoichiometry

The hydrochloride salt exists as a 1:1 adduct:

Part 2: Synthetic Pathways & Process Chemistry

The most robust synthetic route avoids direct methylation (which leads to over-alkylation) and instead utilizes reductive amination .[1]

Validated Synthesis Protocol: Reductive Amination

Precursor: 2-Isopropylaniline (o-Cumidine) [CAS: 643-28-7]

Reaction Scheme (DOT Visualization)

Caption: Stepwise synthesis via Eschweiler-Clarke reductive amination followed by salt formation.

Experimental Procedure

-

Reaction Setup: Charge a round-bottom flask with 2-isopropylaniline (1.0 equiv) and formic acid (98%, 5.0 equiv).

-

Addition: Cool to 0°C. Dropwise add formaldehyde (37% aq., 1.2 equiv).

-

Reflux: Heat the mixture to reflux (100°C) for 12–16 hours. The evolution of

gas indicates active hydride transfer.[1] -

Workup: Cool to room temperature. Basify with NaOH (20% aq.) to pH > 12.[1] Extract with dichloromethane (DCM).[1]

-

Salt Formation: Dry the organic layer (

).[1] Bubble anhydrous HCl gas or add 4M HCl in dioxane to the DCM solution. -

Isolation: Filter the resulting white precipitate (HCl salt) and wash with cold diethyl ether.

Part 3: Analytical Characterization

NMR Spectroscopy (Free Base vs. HCl Salt)

The protonation of the nitrogen causes significant chemical shift changes, particularly for the N-methyl and ortho-isopropyl protons.

| Moiety | 1H NMR (Free Base, CDCl3) | 1H NMR (HCl Salt, D2O/DMSO) | Interpretation |

| N-Me | Deshielding due to cationic charge. | ||

| Iso-propyl CH | Proximity to ammonium center causes downfield shift.[1] | ||

| Iso-propyl Me | Minimal shift; distal to charge center.[1] | ||

| Aromatic | General downfield shift due to electron-withdrawing ammonium.[1] | ||

| NH | Exchangeable ammonium protons visible in DMSO- |

Mass Spectrometry[1]

-

ESI-MS (+): m/z = 150.12

(Calculated for -

Fragmentation: Loss of methyl group (M-15) and isopropyl group (M-43) are characteristic.[1]

Part 4: Applications in Drug Development & Catalysis

Ligand Synthesis (N-Heterocyclic Carbenes)

This compound is a key precursor for unsymmetrical NHC ligands .[1] The steric bulk of the ortho-isopropyl group provides the necessary "wingtip" shielding to stabilize metal centers (e.g., Ru, Pd) in catalysis.

Biological Activity & Metabolism

In drug development, the N-methyl-2-isopropylaniline motif is often used to modulate metabolic stability. The isopropyl group blocks ortho-hydroxylation by Cytochrome P450 enzymes, extending the half-life of the parent drug.

Structure-Activity Relationship (SAR) Logic

Caption: SAR map highlighting the functional roles of the scaffold substituents.

Part 5: Stability & Handling

-

Hygroscopicity: The HCl salt is hygroscopic.[1] It must be stored in a desiccator or under inert atmosphere (Argon/Nitrogen).[1]

-

Oxidation: The free base is susceptible to air oxidation (turning brown over time).[1] The HCl salt significantly improves oxidative stability.[1]

-

Safety: Like all anilines, it is toxic by inhalation and ingestion.[1] Potential for methemoglobinemia exists.[1][2][3][4][5][6][7] Handle in a fume hood with nitrile gloves.[1]

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 18686608, 2-Isopropyl-N-methylaniline. Retrieved from [Link]

-

Max Planck Society (2016). Supporting Information: Direct Methylation of Anilines.[1] Retrieved from [Link][1]

Sources

- 1. N-Isopropylaniline | C9H13N | CID 13032 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CDC - NIOSH Pocket Guide to Chemical Hazards - N-Isopropylaniline [cdc.gov]

- 3. ICSC 0909 - N-ISOPROPYLANILINE [inchem.org]

- 4. N-Isopropylaniline | 768-52-5 [chemicalbook.com]

- 5. 2-Isopropyl-N-methylaniline | C10H15N | CID 18686608 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 3-methyl-5-(propan-2-yl)aniline hydrochloride - C10H16ClN | CSSB00159321766 [chem-space.com]

- 7. CN100999474A - Improvement of Production Process of p-Cumenil - Google Patents [patents.google.com]

Technical Comparative Analysis: 2-Isopropylaniline vs. N-Methyl-2-isopropylaniline

Executive Summary

This technical guide provides a rigorous comparison between 2-isopropylaniline (2-IPA) and its secondary amine derivative, N-methyl-2-isopropylaniline (N-Me-2-IPA) . While structurally similar, the methylation of the nitrogen atom introduces profound changes in nucleophilicity, steric profile, and metabolic fate.

-

2-Isopropylaniline is a primary aromatic amine serving as a foundational building block for Schiff base ligands, herbicides (e.g., Bentazon), and Grubbs-type catalyst ligands.

-

N-Methyl-2-isopropylaniline is a secondary amine, characterized by increased steric bulk at the nitrogen center and the inability to form stable neutral imines. It is primarily utilized in the synthesis of N-heterocyclic carbene (NHC) precursors and as a metabolic probe in toxicology.

For drug development professionals, the critical distinction lies in metabolic activation : N-Me-2-IPA functions effectively as a metabolic precursor to 2-IPA via CYP450-mediated N-demethylation, a pathway that alters pharmacokinetics and toxicity profiles.

Physicochemical Profile

The following data consolidates physical properties and structural identifiers. Note the shift in lipophilicity (LogP) and basicity induced by the N-methyl group.

| Property | 2-Isopropylaniline (2-IPA) | N-Methyl-2-isopropylaniline (N-Me-2-IPA) |

| CAS Number | 643-28-7 | 7117-18-2 |

| Structure Type | Primary Aniline ( | Secondary Aniline ( |

| Molecular Weight | 135.21 g/mol | 149.24 g/mol |

| Physical State | Liquid (Pale yellow to brown) | Liquid (Yellow to brown) |

| Boiling Point | 112–113 °C @ 18 mmHg | ~220 °C (atm) / 98 °C @ 10 mmHg |

| Density | 0.955 g/mL | ~0.94 g/mL |

| Predicted pKa | 4.42 (Conjugate acid) | ~4.7–4.9 (Conjugate acid)* |

| LogP (Lipophilicity) | 2.1 | 2.5–2.9 |

| Key Reactivity | Forms Schiff Bases (Imines) | Cannot form stable neutral Imines |

*Note: Secondary N-alkyl anilines typically exhibit slightly higher basicity in the gas phase due to inductive stabilization, but steric hindrance to solvation in aqueous media often compresses this difference.

Synthetic Pathways & Manufacturing

2-Isopropylaniline is produced industrially via the catalytic alkylation of aniline or the nitration/reduction of cumene. N-Me-2-IPA is synthesized directly from 2-IPA , making the latter the parent compound.

Synthesis of N-Methyl-2-isopropylaniline

The most reliable laboratory method for converting 2-IPA to N-Me-2-IPA is Reductive Amination . Direct alkylation with methyl iodide is discouraged due to poly-alkylation (formation of quaternary ammonium salts).

Experimental Protocol: Reductive Amination

-

Reagents: 2-Isopropylaniline (1.0 eq), Paraformaldehyde (1.2 eq), NaBH₄ or NaBH(OAc)₃ (1.5 eq), Methanol or Dichloromethane.

-

Mechanism: Formation of the intermediate hemiaminal/iminium ion followed by in-situ hydride reduction.

Figure 1: Synthetic pathway for N-Me-2-IPA via reductive amination, highlighting the avoidance of over-alkylation.

Reactivity & Ligand Chemistry[1]

The utility of these amines in catalysis diverges sharply due to the number of protons on the nitrogen atom.

2-Isopropylaniline: The Schiff Base Scaffold

-

Mechanism: Reacts with aldehydes/ketones to release water and form Imines (C=N) .

-

Application: Crucial for synthesizing Salicylaldimine ligands (e.g., for olefin polymerization catalysts). The ortho-isopropyl group provides necessary steric bulk to protect the metal center.

N-Methyl-2-isopropylaniline: The NHC Precursor

-

Mechanism: Lacks the second proton required to form a neutral imine. Reaction with aldehydes yields unstable hemiaminals or enamines.

-

Application: primarily used to synthesize N-Heterocyclic Carbenes (NHCs) .

-

Workflow: N-Me-2-IPA is reacted with glyoxal to form the diimine (impossible directly) or coupled via specific cyclization protocols to form imidazolium salts, which are precursors to Grubbs II catalysts.

-

Pharmacology & Toxicology (Drug Development Focus)

For researchers in DMPK (Drug Metabolism and Pharmacokinetics), understanding the metabolic relationship between these two is vital.

Metabolic Activation & Deactivation

N-Me-2-IPA is a metabolic progenitor of 2-IPA. Upon entering a biological system, the N-methyl group is subject to oxidative demethylation by Cytochrome P450 enzymes.

-

CYP2B6 & CYP2C19: Major isoforms responsible for N-demethylation.

-

Toxicity Implication: Both compounds can undergo N-hydroxylation to form phenylhydroxylamines , which oxidize hemoglobin to methemoglobin (MetHb), causing tissue hypoxia. The secondary amine (N-Me-2-IPA) must often be demethylated before significant N-hydroxylation occurs, or it forms a nitrone intermediate.

Figure 2: Metabolic cascade illustrating the conversion of N-Me-2-IPA to 2-IPA and subsequent toxification vs. detoxification pathways.

Toxicology Profile

-

Acute Toxicity: Both are classified as Category 3 (Toxic) if swallowed or inhaled.

-

Target Organ: Blood (Methemoglobinemia).[1]

-

Handling: N-Me-2-IPA is lipophilic and penetrates skin rapidly. Double-gloving (Nitrile/Laminate) is required.

References

-

PubChem Compound Summary: 2-Isopropylaniline (CID 12561).

-

[Link]

-

-

PubChem Compound Summary: N-Methyl-2-isopropylaniline (CID 18686608).

-

[Link]

-

-

Metabolism of N-methyl-amide by cytochrome P450s.Journal of the FEBS, 2011.

-

[Link]

-

-

Synthesis of N-isopropylaniline by catalytic distillation.

-

[Link]

-

- Sigma-Aldrich Product Sheet: 2-Isopropylaniline.

Sources

Biological Activity of N-Alkylated Aniline Derivatives: A Technical Guide

Executive Summary & Chemical Scope

N-alkylated aniline derivatives represent a critical scaffold in medicinal chemistry, serving as a bridge between the high reactivity of primary anilines and the steric/electronic modulation required for drug-like properties.[1] Unlike primary anilines, which are frequently associated with high genotoxicity due to rapid N-hydroxylation, N-alkyl derivatives offer a tunable platform where the alkyl group modulates lipophilicity (LogP), metabolic stability, and receptor binding affinity.

This guide analyzes the biological activity of this class, focusing on the dichotomy between therapeutic efficacy (kinase inhibition, tubulin binding) and toxicological liability (bioactivation).

Mechanistic Pharmacology & SAR

The biological profile of N-alkyl anilines is governed by three primary Structure-Activity Relationship (SAR) vectors:

The N-Alkyl "Switch"

The nature of the alkyl group attached to the nitrogen is the primary determinant of biological fate.

-

Methyl/Ethyl groups: Often undergo rapid N-dealkylation by Cytochrome P450s (CYP450), reverting to the primary aniline.

-

Bulky/Branched groups (e.g., Isopropyl, tert-butyl): Sterically hinder N-oxidation, reducing direct genotoxicity but potentially increasing lipophilicity and off-target binding.

-

Long Chains (e.g., Heptyl): Drastically increase LogP, facilitating membrane intercalation. These are often explored for antimicrobial and antioxidant properties (e.g., terpenylanilines).[2]

Metabolic Bifurcation (The Toxicity Pathway)

The safety of N-alkyl anilines hinges on the competition between two metabolic pathways.

-

N-Dealkylation (Detoxification/Bioactivation): Removal of the alkyl group to yield the primary aniline.

-

N-Hydroxylation (Toxification): Direct oxidation of the nitrogen to form an N-hydroxy species, which can be esterified (sulfated/acetylated) to form a reactive nitrenium ion—the ultimate carcinogen binding to DNA (typically at the C8 position of Guanine).

Visualization: Metabolic Fate & SAR Logic

Figure 1: Metabolic bifurcation of N-alkyl anilines. Pathway A is often dominant for simple alkyl groups, while Pathway B leads to toxicity.

Therapeutic Applications & Case Studies

Kinase Inhibitors (CDK2 & VEGFR)

N-alkyl anilines function as ATP-mimetic pharmacophores. The N-alkyl group often occupies the hydrophobic pocket of the kinase ATP-binding site.

-

Mechanism: Competitive inhibition at the ATP binding site.

-

Case Study: N-((1,3-diphenyl-1H-pyrazol-4-yl)methyl)aniline derivatives.

Tubulin Polymerization Inhibitors

-

Mechanism: Binds to the colchicine site of tubulin, disrupting microtubule assembly and causing mitotic arrest.

-

Key Data: Compounds with specific N-alkyl chains showed IC50 values of ~1.4 µM for tubulin assembly inhibition.[5]

Comparative Potency Data

| Compound Class | Target / Activity | Key Substituent (R) | Potency (IC50/GI50) | Reference |

| Pyrazolyl-methyl anilines | CDK2 Inhibitor | R = Phenyl | 0.98 ± 0.06 µM | [1] |

| Pyridin-2-amines | Tubulin Polymerization | R = Ethyl/Propyl | 1.4 - 1.7 µM | [2] |

| N-Heptyl Aniline | Cytotoxicity (General) | R = n-Heptyl | ~10 - 50 µM | [3] |

| 9-Anilinoacridines | Leukemia (CCRF-CEM) | R = N-Mustard | 1.3 nM | [4] |

Experimental Protocols

These protocols are designed for validation of biological activity and metabolic stability.

Protocol A: Synthesis via Reductive Amination

Standard method to access N-alkyl derivatives from primary anilines.

-

Reagents: Primary aniline (1.0 eq), Aldehyde/Ketone (1.0 eq), Sodium Triacetoxyborohydride (STAB, 1.5 eq), Acetic Acid (1.2 eq), DCE (Dichloroethane).

-

Procedure:

-

Dissolve aniline and carbonyl compound in DCE.

-

Add Acetic Acid (catalyst) and stir for 30 min to form the imine/iminium intermediate.

-

Add STAB slowly at 0°C or RT.[1]

-

Stir for 12–24 hours under

atmosphere. -

Quench: Add saturated

. Extract with DCM.

-

-

Validation: Confirm conversion by disappearance of the carbonyl peak in IR and appearance of N-H/N-Alkyl signals in NMR.

Protocol B: In Vitro Cytotoxicity (MTT Assay)

Standard assay to determine IC50.

-

Cell Seeding: Seed cancer cells (e.g., MCF-7, HeLa) at

cells/well in 96-well plates. Incubate 24h. -

Treatment:

-

Dissolve N-alkyl aniline in DMSO (Stock 10 mM).

-

Prepare serial dilutions in media (Final DMSO < 0.5%).

-

Add to wells; include Vehicle Control (DMSO only) and Positive Control (e.g., Doxorubicin).

-

-

Incubation: 48 to 72 hours at 37°C, 5%

. -

Readout:

-

Add MTT reagent (0.5 mg/mL final conc). Incubate 4h.

-

Remove media, solubilize formazan crystals with DMSO (100 µL).

-

Measure Absorbance at 570 nm.[1]

-

-

Calculation:

. Plot log(concentration) vs. viability to derive IC50.

Protocol C: Microsomal Metabolic Stability

Critical for assessing the N-dealkylation vs. N-oxidation liability.

-

System: Liver Microsomes (Human/Rat) at 0.5 mg protein/mL.

-

Reaction Mix: Phosphate buffer (pH 7.4), Test Compound (1 µM), Microsomes.

-

Initiation: Pre-incubate 5 min at 37°C. Start reaction by adding NADPH-regenerating system (Mg

, Glucose-6-phosphate, G6P-Dehydrogenase, NADP+). -

Sampling: Aliquot 50 µL at

min. -

Quenching: Immediately add 150 µL ice-cold Acetonitrile containing Internal Standard (IS).

-

Analysis: Centrifuge (4000g, 20 min). Analyze supernatant by LC-MS/MS.

-

Monitor: Parent depletion (Intrinsic Clearance,

) and formation of Primary Aniline (m/z [M-Alkyl]+).

-

Visualizing the SAR Decision Matrix

Figure 2: Strategic design choices for N-alkyl aniline derivatives.

References

-

Synthesis, biological evaluation, and molecular docking studies of N-((1,3-diphenyl-1H-pyrazol-4-yl)methyl)aniline derivatives as novel anticancer agents. PubMed. [Link]

-

Synthesis and biological evaluation of N-alkyl-N-(4-methoxyphenyl)pyridin-2-amines as a new class of tubulin polymerization inhibitors. Bioorganic & Medicinal Chemistry. [Link]

-

Synthesis and in vitro cytotoxicity of 9-anilinoacridines bearing N-mustard residue. European Journal of Medicinal Chemistry. [Link]

-

Metabolic activation of aromatic amines and dialkylnitrosamines. PubMed. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis, biological evaluation, and molecular docking studies of N-((1,3-diphenyl-1H-pyrazol-4-yl)methyl)aniline derivatives as novel anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. (PDF) Synthesis and Biological Evaluation of [research.amanote.com]

- 5. Synthesis and biological evaluation of N-alkyl-N-(4-methoxyphenyl)pyridin-2-amines as a new class of tubulin polymerization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide and Safety Data Protocol: 2-Isopropyl-N-methylaniline Hydrochloride in Advanced Synthesis

Executive Summary & Chemical Identity

2-Isopropyl-N-methylaniline hydrochloride is a highly specialized secondary aniline derivative utilized extensively as a building block and ligand precursor in pharmaceutical drug development, agrochemical synthesis, and transition-metal catalysis. While the free base form of this compound is highly reactive, it is commercially supplied and stored as a hydrochloride salt to ensure long-term stability and precise stoichiometric handling.

This whitepaper provides an in-depth analysis of the compound's physicochemical properties, mechanistic toxicology, and field-proven methodologies for safe handling and synthetic application.

Physicochemical Properties & Structural Causality

Understanding the physical properties of this compound is critical for experimental design. Secondary anilines are inherently susceptible to auto-oxidation and often exhibit poor crystalline properties as free bases. By converting the amine to its hydrochloride salt, the nitrogen's lone pair is protonated, effectively neutralizing its nucleophilicity and preventing oxidative degradation. This causal relationship explains why the salt form boasts a significantly longer shelf life and allows for highly accurate mass measurements during reaction setup.

Table 1: Physicochemical Specifications

| Property | Value | Scientific Rationale |

| Chemical Name | 2-Isopropyl-N-methylaniline hydrochloride | Standard IUPAC nomenclature. |

| CAS Registry Number | 104338-66-1 | Unique identifier for the salt form. |

| Linear Formula | C₁₀H₁₅N · HCl | Represents the protonated anilinium core. |

| Molecular Weight | 185.70 g/mol | Critical for stoichiometric calculations. |

| Physical Form | Solid (Crystalline) | Facilitates precise weighing and handling. |

| Purity | ≥ 97% | Required for sensitive catalytic applications. |

| Storage Conditions | Dark, inert atmosphere, room temp | Prevents ambient moisture absorption and photolytic degradation. |

Hazard Identification & Mechanistic Toxicology

The toxicity profile of 2-Isopropyl-N-methylaniline hydrochloride is fundamentally linked to its molecular structure and dissociation dynamics.

Mechanistic Toxicology: When the crystalline salt contacts physiological moisture (e.g., sweat on the skin, tears, or mucous membranes of the respiratory tract), it dissociates into chloride and the weakly acidic anilinium ion. The resulting free secondary amine is highly lipophilic due to the bulky ortho-isopropyl group and the N-methyl substitution[1]. This lipophilicity allows the molecule to rapidly partition into the phospholipid bilayers of cellular membranes, causing structural disruption and triggering localized inflammatory cascades. This mechanism is the direct cause of the severe irritation noted in its GHS classification. Systemic absorption can lead to hepatic oxidation of the amine, potentially forming reactive intermediates that interfere with hemoglobin oxygen transport.

Table 2: GHS Hazard and Precautionary Statements

| Code | Description | Category |

| H302 | Harmful if swallowed | Hazard |

| H315 | Causes skin irritation | Hazard |

| H319 | Causes serious eye irritation | Hazard |

| H335 | May cause respiratory irritation | Hazard |

| P261 | Avoid breathing dust/fumes/gas/mist/vapours/spray | Precautionary |

| P280 | Wear protective gloves/clothing/eye & face protection | Precautionary |

| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. | Response |

Experimental Workflows: Free-Basing and Catalytic Application

In drug development, 2-isopropyl-N-methylaniline is frequently utilized as a substrate for transition-metal-catalyzed C-H functionalization or cross-coupling reactions[2]. Because transition metal catalysts (such as palladium or ruthenium complexes) are highly sensitive to acidic environments and halide poisoning, the hydrochloride salt must be rigorously converted to the free base prior to use.

Protocol: Controlled Deprotonation and Free-Base Extraction

This protocol is designed as a self-validating system to ensure complete conversion without product loss.

-

Suspension: In a fume hood, suspend 1.0 equivalent of 2-Isopropyl-N-methylaniline hydrochloride in a biphasic mixture of analytical-grade ethyl acetate (EtOAc) and deionized water (1:1 v/v) within a round-bottom flask.

-

Alkalinization: Under continuous magnetic stirring at 25°C, slowly add 2.0 M aqueous sodium hydroxide (NaOH) dropwise. Causality: The strong base deprotonates the anilinium ion, shifting the equilibrium entirely to the lipophilic free amine, which immediately migrates into the organic EtOAc layer.

-

System Validation: Halt stirring and allow the phases to separate. Extract a 1 mL aliquot of the aqueous layer and test with universal pH indicator paper. Validation Check: The protocol is self-validating only when the aqueous phase registers a pH > 10 . If pH < 10, add additional NaOH until the threshold is met, ensuring >99% conversion.

-

Phase Separation: Transfer the mixture to a separatory funnel. Drain the aqueous layer and collect the organic layer.

-

Aqueous Wash: Extract the remaining aqueous layer with two additional volumes of EtOAc to maximize the recovery of the free base.

-

Drying & Concentration: Combine the organic layers and dry over anhydrous sodium sulfate (Na₂SO₄). Filter the suspension and concentrate the filtrate under reduced pressure to yield the pure, reactive 2-Isopropyl-N-methylaniline as a pale oil[2].

Workflow for converting hydrochloride salt to reactive free base for catalytic synthesis.

Storage, Handling, and Emergency Protocols

To maintain the integrity of the compound and ensure laboratory safety, strict adherence to environmental controls is required.

Protocol: Safe Handling and Spill Response

-

Inert Storage Validation: Store the compound in a desiccator backfilled with Argon or Nitrogen. Validation Check: Use a positive-pressure balloon or a digital oxygen sensor inside the glovebox to confirm O₂ levels are below 5 ppm before opening the primary container.

-

PPE Requirements: Always handle using nitrile gloves (double-gloving recommended due to the compound's lipophilicity), a fitted respirator (N95 or P100) to prevent inhalation of the fine crystalline dust, and chemical safety goggles.

-

Spill Containment: In the event of a solid spill, do not use water, as this will initiate dissociation and increase skin-absorption risks. Mechanically sweep the solid into a hazardous waste container using a static-free brush.

-

Decontamination: Wipe the affected area with a solvent mixture of ethanol and water (70:30), followed by a mild acidic wash (e.g., 1% acetic acid) to protonate any residual trace free-base back into a water-soluble, easily removable salt.

References

-

2-Isopropyl-N-methylaniline | C10H15N | CID 18686608 - PubChem - NIH Source: National Center for Biotechnology Information (NCBI) URL:[Link]

-

Synthesis of Mono-N-Methyl Aromatic Amines from Nitroso Compounds and Methylboronic Acid Source: ACS Omega URL:[Link]

Sources

Molecular Weight and Formula of N-Methyl-o-Cumidine Hydrochloride: A Comprehensive Technical Guide

Executive Summary

N-methyl-o-cumidine hydrochloride (systematically known as N-methyl-2-isopropylaniline hydrochloride) is a sterically hindered secondary amine salt utilized in advanced synthetic chemistry, dye manufacturing, and the study of molecular rotors. This whitepaper provides an in-depth analysis of its chemical identity, structural properties, and step-by-step methodologies for its synthesis and analytical validation, designed for researchers and drug development professionals requiring precise stoichiometric and mechanistic data.

Chemical Identity and Fundamental Properties

The precise determination of molecular weight and chemical formula is the cornerstone of stoichiometric accuracy in any synthetic workflow or pharmacokinetic calculation.

-

Nomenclature: N-Methyl-o-cumidine hydrochloride (IUPAC: N-methyl-2-(propan-2-yl)aniline hydrochloride).

-

Molecular Formula: The free base, N-methyl-o-cumidine, possesses the chemical formula C10H15N. Upon stoichiometric protonation with hydrochloric acid, it forms a stable salt with the empirical formula C10H16ClN [1][2].

-

Molecular Weight: The exact molar mass of the hydrochloride salt is 185.69 g/mol [1][2]. This is derived from the standard atomic weights of its constituent elements: Carbon (12.011 × 10), Hydrogen (1.008 × 16), Chlorine (35.45 × 1), and Nitrogen (14.007 × 1)[3].

Data Presentation: Physicochemical Properties Summary

| Property | Value / Description |

| Chemical Name | N-Methyl-2-isopropylaniline hydrochloride |

| Salt Molecular Formula | C10H16ClN |

| Salt Molecular Weight | 185.69 g/mol |

| Free Base Formula | C10H15N |

| Free Base Molecular Weight | 149.24 g/mol |

| Physical State | Solid (typically a white to off-white crystalline powder) |

Structural Significance & Mechanistic Insights

The structural architecture of N-methyl-o-cumidine is defined by the bulky isopropyl group located at the ortho position relative to the N-methylamino moiety. Understanding the causality behind handling this compound as a salt rather than a free base is critical for experimental success.

Causality of Experimental Choices:

-

Steric Hindrance: The isopropyl group restricts the free rotation of the C(aryl)-N bond. This specific steric clash is highly valuable in advanced structural studies, such as the design of "proton brakes" and molecular rotors, where the protonation state of the nitrogen directly controls the rotational speed of the molecule[4].

-

Salt Formation for Stability: Secondary anilines in their free base form are electron-rich, making them highly susceptible to rapid air oxidation (often degrading into dark, viscous oils over time). Converting the free base to the hydrochloride salt (C10H16ClN) locks the lone pair on the nitrogen atom. This dramatically increases oxidative stability, enhances aqueous solubility, and provides a crystalline solid that is significantly easier to weigh for precise stoichiometric reactions.

Mechanistic rationale for the conversion of the free base to the stable hydrochloride salt.

Experimental Protocols: Synthesis and Salt Formation

To ensure high trustworthiness and reproducibility, the following self-validating protocol details the generation of the hydrochloride salt from the synthesized free base.

Step-by-Step Methodology: Preparation of N-Methyl-o-Cumidine Hydrochloride

-

Dissolution: Dissolve 1.0 equivalent (e.g., 14.92 g, 0.10 mol) of freshly distilled N-methyl-o-cumidine (free base) in 100 mL of anhydrous diethyl ether or methyl tert-butyl ether (MTBE) under an inert nitrogen atmosphere.

-

Causality: Anhydrous, non-polar solvents ensure that the resulting polar hydrochloride salt will precipitate immediately upon formation, driving the reaction to completion and preventing hydrolysis.

-

-

Acidification: Slowly add 1.05 equivalents of a standardized solution of HCl in dioxane (4M) dropwise, or bubble dry HCl gas through the solution. Maintain the reaction temperature at 0–5 °C using an ice bath.

-

Causality: The neutralization reaction is exothermic. Cooling prevents solvent boil-off and localized thermal degradation, ensuring a controlled crystallization process.

-

-

Validation Check (Self-Validating Step): Monitor the pH of the mother liquor by spotting an aliquot onto wet pH paper. The addition is complete when the pH stabilizes at ~2, indicating full protonation of the amine.

-

Isolation: Filter the resulting white crystalline precipitate under vacuum using a Büchner funnel. Wash the filter cake with 2 × 20 mL of cold anhydrous ether to remove any unreacted free base or lipophilic impurities.

-

Drying: Dry the solid in a vacuum oven at 40 °C for 12 hours to a constant weight. The final mass should align with the theoretical yield based on the target molecular weight of 185.69 g/mol .

Analytical Validation Workflow

Verification of the C10H16ClN formula requires a multi-modal analytical approach to confirm both the organic framework and the presence of the counterion.

-

LC-MS (Liquid Chromatography-Mass Spectrometry): Utilizing Electrospray Ionization (ESI+), the mass spectrometer will strip the chloride counterion, detecting the protonated free base

. The expected m/z is 150.13 (calculated for -

NMR Spectroscopy:

NMR in -

Elemental Analysis (Combustion Analysis): Confirms the mass percentages of C, H, N, and Cl to definitively validate the C10H16ClN empirical formula.

Orthogonal analytical workflow for verifying the molecular weight and formula of the salt.

Applications in Advanced Chemical Design

The precise structural properties of N-methyl-o-cumidine hydrochloride make it a critical reagent in several specialized chemical sectors:

-

Dye Synthesis: Historically, N-methyl-o-cumidine has been utilized as a sterically hindered building block. It is condensed with formaldehyde and o-chlorobenzaldehyde to synthesize complex triphenylmethane dyes, where the steric bulk of the isopropyl group directly influences the absorption spectrum and fastness of the resulting dye[5].

-

Molecular Rotors and Switches: Recent advancements in physical organic chemistry utilize N-methyl-2-isopropylaniline derivatives to engineer "proton brakes." The protonation of the nitrogen atom (forming the hydrochloride salt) drastically decelerates the rotation around the N-Aryl bond due to the loss of resonance stabilization and increased steric clash, effectively acting as a controllable molecular switch[4].

References

-

PhBACl (C10H16ClN) CAS 30684-06-1. Watson International Limited.[Link]

-

(+)-Methamphetamine hydrochloride | C10H16ClN | CID 66124. PubChem - NIH.[Link]

-

C10H16ClN molar mass. WebQC.[Link]

-

Full text of "The Journal of the Society of Dyers and Colourists 1957-07: Vol 73 Iss 7". Internet Archive.[Link]

-

Regiospecific Synthesis and Structural Studies of 3,5-Dihydro-4H-pyrido[2,3-b][1,4]diazepin-4-ones. ACS Omega - ACS Publications.[Link]

Sources

Methodological & Application

Application Note: Preparation and Purification of N-Methyl-2-isopropylaniline Hydrochloride

Abstract

This application note details the optimized protocol for converting N-methyl-2-isopropylaniline (Free Base) into its stable Hydrochloride (HCl) salt . While the free base (CAS 7117-18-2) is a liquid prone to oxidative degradation, the hydrochloride salt provides a stable, crystalline solid suitable for long-term storage and pharmaceutical formulation. This guide addresses specific challenges associated with this substrate, particularly the steric hindrance imposed by the ortho-isopropyl group and the tendency of the lipophilic salt to "oil out" during crystallization.

Introduction

N-methyl-2-isopropylaniline is a hindered secondary amine often used as an intermediate in the synthesis of agrochemicals (e.g., chloroacetanilide herbicides) and pharmaceutical scaffolds.

Chemical Context

-

Substrate: N-methyl-2-isopropylaniline (Liquid, pale yellow).

-

Target: N-methyl-2-isopropylaniline

HCl (Solid, white to off-white). -

Key Challenge: The ortho-isopropyl group increases lipophilicity and steric bulk. Standard aqueous acidification often yields a gummy oil rather than a precipitate. This protocol utilizes an anhydrous precipitation method to ensure high yield and crystallinity.

Reaction Scheme

The protonation occurs at the secondary amine nitrogen. The steric bulk of the isopropyl group requires non-polar solvent systems to facilitate crystal lattice formation over oil formation.

Figure 1: Reaction scheme for the conversion of free base to hydrochloride salt.

Materials and Safety (E-E-A-T)

Chemical Safety Data

| Component | CAS No.[1][2][3] | Hazard Class | Key Safety Note |

| N-methyl-2-isopropylaniline | 7117-18-2 | Toxic, Irritant | Methemoglobinemia hazard. Readily absorbed through skin. Double-glove (Nitrile).[4] |

| HCl (4M in Dioxane) | 7647-01-0 | Corrosive, Flammable | Use in fume hood. Reacts violently with water. |

| Ethyl Acetate (EtOAc) | 141-78-6 | Flammable | Anhydrous grade required (<0.05% water). |

| Diethyl Ether | 60-29-7 | Extremely Flammable | Peroxide former. Ensure peroxide test is negative. |

Equipment

-

Three-neck round-bottom flask (flame-dried, N2 purged).

-

Pressure-equalizing addition funnel.

-

Schlenk line or Nitrogen manifold.

-

Vacuum filtration setup (Buchner funnel).

Experimental Protocol

Method A: Anhydrous Precipitation (Recommended)

This method is designed to prevent the formation of "oils" by maintaining a strictly anhydrous environment.

Step 1: Solubilization

-

Equip a 250 mL three-neck flask with a magnetic stir bar, nitrogen inlet, and addition funnel.

-

Charge the flask with 10.0 g (67.0 mmol) of N-methyl-2-isopropylaniline.

-

Add 100 mL of anhydrous Ethyl Acetate (EtOAc) .

-

Expert Insight: EtOAc is preferred over Diethyl Ether for the initial solvent because its slightly higher polarity helps solubilize the forming salt just enough to promote crystal growth rather than rapid amorphous precipitation.

-

Step 2: Acid Addition (Controlled)

-

Charge the addition funnel with 20 mL of 4M HCl in Dioxane (80 mmol, 1.2 equiv).

-

Cool the reaction flask to 0–5°C using an ice bath.

-

Add the HCl solution dropwise over 30 minutes with vigorous stirring.

-

Observation: A white precipitate should begin to form after ~5 mL addition.

-

Critical Control: If the solution turns cloudy but no solid forms (oiling out), stop addition. Scratch the glass wall with a glass rod or add a seed crystal.[5] Do not proceed until solids are visible.

-

Step 3: Aging and Isolation

-

After addition is complete, remove the ice bath and allow the slurry to stir at room temperature for 1 hour.

-

Cool back to 0°C for 30 minutes to maximize yield.

-

Filter the solid using a Buchner funnel under vacuum.

-

Wash: Rinse the filter cake 2x with 20 mL of cold, anhydrous EtOAc.

-

Drying: Dry the solid in a vacuum oven at 40°C for 6 hours.

Workflow Diagram

Figure 2: Step-by-step workflow for anhydrous salt formation.

Troubleshooting & Process Control

The "Oiling Out" Phenomenon

Due to the ortho-isopropyl group, the lattice energy of this salt is competing with solvation forces. If the product separates as a heavy oil:

-

Re-dissolve: Heat the mixture until the oil dissolves (add minimal MeOH if necessary).

-

Slow Cool: Allow to cool very slowly to room temperature with slow stirring.

-

Anti-solvent: Add diethyl ether dropwise to the turbid solution to induce nucleation.

Hygroscopicity

Aniline hydrochlorides are often hygroscopic.[6][7]

-

Storage: Store in a desiccator or under inert atmosphere.

-

Handling: Minimize exposure to humid air during filtration.

Characterization Specifications

To validate the synthesis, the following parameters should be checked.

| Test | Acceptance Criteria | Method |

| Appearance | White to off-white crystalline solid | Visual |

| 1H NMR (DMSO-d6) | Shift of N-Me protons (~2.8-3.0 ppm) and disappearance of NH signal or appearance of broad NH2+ peak. | 400 MHz NMR |

| Melting Point | Distinct sharp range (e.g., >140°C, TBD experimentally*) | Capillary MP |

| Chloride Content | 19.0% ± 0.5% (Theoretical) | Argentometric Titration |

*Note: Specific melting point varies by crystal polymorph and purity; user must establish baseline.

References

-

National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 18686608, 2-Isopropyl-N-methylaniline. Retrieved from [Link]

- Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.

- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Mechanistic grounding for steric hindrance in amines).

Sources

- 1. 2-Isopropylaniline | 643-28-7 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 2. Page loading... [guidechem.com]

- 3. chemscene.com [chemscene.com]

- 4. 2-Isopropyl-N-methylaniline | C10H15N | CID 18686608 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. reddit.com [reddit.com]

- 7. Purification of Aniline - Chempedia - LookChem [lookchem.com]

Introduction: Navigating the Challenges of Methylating Hindered Anilines

An Application Guide to the N-methylation of Sterically Hindered Anilines

N-methylated anilines are crucial structural motifs in a vast array of pharmaceuticals, agrochemicals, and materials. The introduction of a methyl group to the nitrogen atom of an aniline can significantly alter the molecule's physical, chemical, and biological properties. However, the seemingly simple task of N-methylation becomes a considerable synthetic challenge when the aniline is sterically hindered, for instance, by bulky ortho-substituents. This steric congestion impedes the approach of methylating agents to the nitrogen atom, drastically reducing reactivity and often leading to low yields or no reaction at all with traditional methods.

Classical N-methylation techniques, such as the use of methyl halides (e.g., methyl iodide), are often fraught with difficulties.[1][2] These reagents are not only toxic but also prone to over-alkylation, leading to the formation of undesired quaternary ammonium salts.[1][3] For sterically hindered anilines, forcing conditions required to overcome the steric barrier can lead to decomposition and a complex mixture of by-products.[4][5]

This application note serves as a detailed guide for researchers, scientists, and drug development professionals, outlining robust and field-proven protocols for the successful N-methylation of sterically hindered anilines. We will delve into the mechanistic underpinnings of modern synthetic strategies, providing not just step-by-step instructions but also the rationale behind the choice of reagents and conditions. The protocols discussed herein are selected for their reliability, substrate scope, and improved environmental footprint compared to classical methods.

Protocol 1: Zeolite-Catalyzed Mono-N-methylation with Dimethyl Carbonate (DMC)

Rationale and Expertise: The use of dimethyl carbonate (DMC) as a methylating agent represents a significant advancement in green chemistry. DMC is non-toxic, and the reaction co-products (methanol and CO2) are environmentally benign.[6][7] When coupled with zeolite catalysts, this method offers exceptional selectivity for mono-N-methylation, even with challenging sterically hindered substrates like 2,6-dimethylaniline.[6] The zeolite's dual acid-base properties and shape-selective catalytic environment are key to activating the DMC and facilitating the reaction at temperatures lower than typically required.[6][7][8]

Mechanism: The reaction is believed to proceed through the formation of carbamate intermediates within the zeolite pores. The aniline first reacts with DMC to form a carbamate (ArNHCO₂Me). This intermediate is then methylated by another molecule of DMC to yield an N-methyl-carbamate [ArN(CH₃)CO₂Me], which subsequently decomposes to the N-methylaniline product, releasing methanol and carbon dioxide.[6] This pathway effectively circumvents the direct reaction pathway that can lead to over-methylation.

Caption: Zeolite-catalyzed N-methylation workflow.

Experimental Protocol:

-

Preparation: To a high-pressure autoclave, add the sterically hindered aniline (1.0 eq), dimethyl carbonate (DMC, serving as both reagent and solvent), and the zeolite catalyst (e.g., NaY faujasite, with a zeolite/aniline weight ratio of approximately 0.28–4.0).[6]

-

Reaction: Seal the autoclave and heat the reaction mixture to 120–150 °C with stirring.[6] The optimal temperature and reaction time will depend on the specific substrate's reactivity. Monitor the reaction progress by taking aliquots and analyzing them by GC or LC-MS.

-

Work-up: After the reaction is complete (typically 3-21 hours), cool the autoclave to room temperature and vent any excess pressure.[6]

-

Purification: Filter the reaction mixture to remove the zeolite catalyst. Wash the catalyst with a suitable organic solvent (e.g., acetone or ethyl acetate). The filtrate, containing the product, unreacted DMC, and by-products, can be concentrated under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to afford the pure N-methylaniline.

Data Summary:

| Substrate Example | Catalyst | Temperature (°C) | Time (h) | Conversion (%) | Selectivity to Mono-N-methyl (%) | Reference |

| 2,6-Dimethylaniline | NaY | 130 | 21 | 79 | 92 | [6] |

| o-Methylaniline | NaY | 130 | 5 | 76 | 97 | [6] |

| p-Nitroaniline | NaY | 130 | 5 | 93 | 95 | [6] |

Protocol 2: The Eschweiler-Clarke Reaction for Hindered Systems

Rationale and Expertise: The Eschweiler-Clarke reaction is a classic method for the methylation of primary and secondary amines using an excess of formaldehyde and formic acid.[3][9] Its primary advantage is that the reaction stops at the tertiary amine stage, preventing the formation of quaternary ammonium salts.[3][10] While it can sometimes lead to polymerization or side reactions with less substituted anilines,[4] for certain sterically hindered substrates, careful control of reaction conditions can make it a viable, high-yielding option.

Mechanism: The reaction proceeds via reductive amination. The amine first condenses with formaldehyde to form a methylene imine (or the corresponding iminium ion after protonation). This iminium ion is then reduced by formic acid, which acts as a hydride donor, to yield the methylated amine and carbon dioxide.[1][3] The release of CO₂ gas makes the reaction irreversible.[3] For primary amines, this two-step process can occur twice to yield the N,N-dimethylated product.[9]

Caption: Key steps in the Eschweiler-Clarke reaction.

Experimental Protocol:

-

Preparation: In a round-bottom flask equipped with a reflux condenser, add the sterically hindered aniline (1.0 eq), formic acid (excess, e.g., 5-10 eq), and formaldehyde (37% aqueous solution, excess, e.g., 5-10 eq).[1][3]

-

Reaction: Heat the mixture to reflux (typically near 100°C) for several hours (e.g., 8-20 h).[3] The reaction progress can be monitored by TLC or GC-MS.

-

Work-up: After cooling to room temperature, carefully make the reaction mixture basic by adding an aqueous solution of NaOH or K₂CO₃ until the effervescence ceases.

-

Purification: Extract the aqueous layer with an organic solvent like diethyl ether or dichloromethane. Combine the organic layers, dry over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude product can be purified by distillation or column chromatography.

Key Considerations:

-

Substrate Sensitivity: Some anilines, particularly those that are not heavily substituted, can form resins under these conditions.[4] A small-scale test reaction is always recommended.

-

Mono- vs. Di-methylation: By carefully controlling the stoichiometry of formaldehyde and the reaction time, it is sometimes possible to achieve selective mono-methylation.[1] However, the classic procedure with excess reagents typically leads to the di-methylated product for primary anilines.[9]

Protocol 3: Transition Metal-Catalyzed N-methylation via "Borrowing Hydrogen"

Rationale and Expertise: Transition metal catalysis offers a powerful and atom-economical approach to N-methylation. The "borrowing hydrogen" or "hydrogen autotransfer" strategy utilizes an inexpensive and low-toxicity C1 source like methanol.[11] Catalysts based on ruthenium (Ru) or iridium (Ir) are particularly effective.[11][12] These reactions are often tolerant of a wide range of functional groups and have been successfully applied to aniline derivatives with steric hindrance at the meta and ortho positions.[13][14]

Mechanism: The catalytic cycle begins with the dehydrogenation of methanol by the metal complex to form a metal-hydride species and formaldehyde in situ. The aniline then condenses with the formaldehyde to form an imine. The metal-hydride then reduces the imine to the N-methylated aniline, regenerating the active catalyst. The only byproduct of this process is water.[11]

Caption: Catalytic cycle for N-methylation with methanol.

Experimental Protocol (General procedure based on Ru-catalysis):

-

Preparation: In an oven-dried Schlenk tube under an inert atmosphere (e.g., Argon), combine the sterically hindered aniline (1.0 eq), the ruthenium catalyst (e.g., (DPEPhos)RuCl₂PPh₃, 0.5 mol%), a weak base (e.g., Cs₂CO₃, 0.5 eq), and methanol as the solvent.[11]

-

Reaction: Seal the tube and heat the reaction mixture in an oil bath at the specified temperature (e.g., 120-150 °C) for the required time (e.g., 12 h).[11]

-

Work-up: After cooling, the reaction mixture can be filtered through a short pad of celite to remove inorganic salts and the catalyst.

-

Purification: The filtrate is concentrated under reduced pressure, and the residue is purified by flash column chromatography on silica gel to yield the desired N-methylated product.

Data Summary for Ru-Catalyzed Methylation:

| Substrate Example | Catalyst Loading (mol%) | Base | Yield (%) | Reference |

| m-Toluidine | 0.5 | Cs₂CO₃ | 98 | [11] |

| 3,5-Dimethylaniline | 0.5 | Cs₂CO₃ | 84 | [13] |

| 2,4-Dimethylaniline | 1.0 | K₂CO₃ | Low conversion | [14] |

Note: Steric hindrance, especially at the ortho-position, can significantly impact yield, as seen with 2,4-dimethylaniline.[14]

Comparative Analysis and Conclusion

Choosing the optimal protocol for N-methylating a sterically hindered aniline depends on several factors, including the specific substrate, available equipment, and desired environmental impact.

| Feature | Zeolite/DMC | Eschweiler-Clarke | Borrowing Hydrogen (Ru/Ir) |

| Methyl Source | Dimethyl Carbonate | Formaldehyde/Formic Acid | Methanol |

| Key Advantage | Green, high mono-selectivity | No quaternary salts, inexpensive | Atom-economical, broad scope |

| Conditions | High Temp (120-150°C), High Pressure | Reflux (∼100°C), Atmospheric Pressure | High Temp (120-150°C), Inert atm. |

| Limitations | Requires autoclave | Potential for resin formation | Catalyst cost, air/moisture sensitivity |

| Best For | Mono-methylation, green synthesis | Di-methylation, cost-sensitive synthesis | Functional group tolerance |

For selective mono-N-methylation , the zeolite-catalyzed DMC method is an excellent choice, offering high selectivity and a favorable environmental profile.[6][8] The Eschweiler-Clarke reaction , while a classic, should be approached with caution for sensitive substrates but remains a cost-effective option, particularly when N,N-dimethylation is the goal.[3] For substrates with diverse and sensitive functional groups, the transition metal-catalyzed "borrowing hydrogen" approach provides a versatile and powerful tool, despite the higher initial cost of the catalyst.[11][12]

Ultimately, the successful N-methylation of sterically hindered anilines is achievable through the careful selection and application of modern synthetic protocols. By understanding the mechanisms and limitations of each method, researchers can effectively navigate the challenges posed by steric congestion to access these valuable chemical entities.

References

-

Selva, M., & Perosa, A. (2003). Reaction of Functionalized Anilines with Dimethyl Carbonate over NaY Faujasite. 3. Chemoselectivity toward Mono-N-methylation. The Journal of Organic Chemistry, 68(22), 8433-8443. [Link][7][8]

-

Selva, M., Tundo, P., & Perosa, A. (1999). Selective mono-N-methylation of primary aromatic amines by dimethyl carbonate over faujasite X- and Y-type zeolites. Journal of the Chemical Society, Perkin Transactions 1, (11), 1687-1691. [Link][6]

-

Li, Z., et al. (2025). Review of Modern Eschweiler–Clarke Methylation Reaction. Molecules, 30(17), 3456. [Link][1]

-

Selva, M., & Perosa, A. (2003). Reaction of Functionalized Anilines with Dimethyl Carbonate over NaY Faujasite. 3. Chemoselectivity toward Mono-N-methylation. The Journal of Organic Chemistry. [Link]

-

Seo, H., et al. (2018). Selective N-monomethylation of primary anilines with dimethyl carbonate in continuous flow. Tetrahedron, 74(1), 81-85. [Link][15]

-

Bidal, Y. D., et al. (2022). N-Methylation of Amines with Methanol Catalyzed by Iridium(I) Complexes Bearing an N,O-Functionalized NHC Ligand. Organometallics, 41(12), 1546-1558. [Link][16]

-

Deng, W., et al. (2018). methylation of amines using formic acid via simple inorganic base catalysis. Chinese Chemical Letters, 29(10), 1521-1524. [Link][17]

-

Zhang, J., et al. (2021). Alcohol promoted N-methylation of anilines with CO2/H2 over a cobalt catalyst under mild conditions. Green Chemistry, 23(16), 5895-5901. [Link][18]

-

Wikipedia contributors. (2023). Eschweiler–Clarke reaction. Wikipedia, The Free Encyclopedia. [Link][3]

-

ResearchGate. (n.d.). Simplified Version of the Eschweiler-Clarke Reaction. [Link]

-

Khusnutdinov, R. I., et al. (2020). Methylation of Aniline and Its Derivatives with Dimethyl Carbonate under the Action of Zeolite FeHY-mmm. Petroleum Chemistry, 60(8), 923-930. [Link][19]

-

Li, F., et al. (2023). Ru(II)-Catalyzed N-Methylation of Amines Using Methanol as the C1 Source. ACS Omega, 8(39), 36151-36158. [Link][11]

-

Name-Reaction.com. (n.d.). Eschweiler-Clarke reaction. [Link][9]

-

Bidal, Y. D., et al. (2022). N-Methylation of Amines with Methanol Catalyzed by Iridium(I) Complexes Bearing an N,O-Functionalized NHC Ligand. Universidad de Zaragoza. [Link][12]

-

Organic Chemistry. (2022, May 7). Eschweiler-Clarke Reaction [Video]. YouTube. [Link][10]

-

George, R., et al. (2014). Activity of Aniline Methylation over Fe- Cu- Cr Ternary Spinel Systems. Bulletin of Chemical Reaction Engineering & Catalysis, 9(1), 39-44. [Link]

-

Cheong, J. Y., & Beller, M. (2015). Transition Metal-free Methylation of Amines with Formaldehyde as the Reductant and Methyl Source. CHIMIA International Journal for Chemistry, 69(10), 604-607. [Link][20]

-

Cheong, J. Y., & Beller, M. (2015). Transition Metal-free Methylation of Amines with Formaldehyde as the Reductant and Methyl Source. CHIMIA, 69(10), 604-607. [Link]

-

Reddy, G. S., et al. (2012). A Facile One-Pot Process for the Formation of Hindered Tertiary Amines. Molecules, 17(5), 5435-5447. [Link]

-

Taeufer, T., & Pospech, J. (2020). Palladium-Catalyzed Synthesis of N,N-Dimethylanilines via Buchwald-Hartwig Amination of (Hetero)aryl Triflates. Organic Chemistry Portal. [Link][21]

-

Li, F., et al. (2023). Ru(II)-Catalyzed N-Methylation of Amines Using Methanol as the C1 Source. ACS Omega. [Link][13]

-

Selva, M., & Perosa, A. (2015). A general protocol for the reductive N-methylation of amines using dimethyl carbonate and molecular hydrogen: mechanistic insights and kinetic studies. Catalysis Science & Technology. [Link]

-

Gök, M., et al. (2023). N-Alkylation and N-Methylation of Amines with Alcohols Catalyzed by Nitrile-Substituted NHC–Ir(III) and NHC–Ru(II) Complexes. Molecules, 28(3), 1401. [Link][14]

-

ResearchGate. (n.d.). N-Monomethylation of amines using paraformaldehyde and H2. [Link]

-

Mernyák, E., et al. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry, 14, 1039-1045. [Link]

-

Organic Syntheses. (n.d.). m-TRIFLUOROMETHYL-N,N-DIMETHYLANILINE. [Link][4]

-

Lehigh Preserve. (n.d.). The Chemistry Of Some Derivatives Of 2,5-diphenyl-1,4-dithiin. Part A. Kinetics Of Methylation Of Substituted Anilines And Thioa. [Link]

-

ResearchGate. (2024, January 16). Catalysis‐Controlled Selective N‐mono or N‐di‐methylation of Anilines: A Review on Synthesis of N‐methyl or N,N‐dimethyl anilines. [Link]

-

Wikipedia contributors. (2023). Buchwald–Hartwig amination. Wikipedia, The Free Encyclopedia. [Link][22]

- Nolan, S. P., & Cazin, C. S. J. (Eds.). (2017). Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions.

-

IntechOpen. (2023). Chapter 3: Synthetic Methods for Primary Anilines. [Link][23]

-

Organic Chemistry Portal. (n.d.). Arylamine synthesis by amination (alkylation). [Link][24]

-

MDPI. (2025). Recent Developments in Heterogeneous Catalysis of N-Methylation Reaction with CO₂. [Link]

-

Bohm, S., et al. (2002). Sterically Hindered Resonance in Methyl-Substituted Anilines in the Gas Phase. The Journal of Organic Chemistry, 67(20), 7049-7055. [Link]

-

Procter, D. J., et al. (2020). Trialkylammonium salt degradation: implications for methylation and cross-coupling. Chemical Science, 11(30), 7949-7959. [Link]

-

Banerjee, A. K., et al. (2025). Use of Methyliodide in o-Methylation of organic compounds. Organic & Medicinal Chem IJ, 14(2), 555882. [Link][2]

-

Reddit. (2017, May 17). Lost with the N,N-dimethylation of an aniline. r/chemistry. [Link][5]

Sources

- 1. mdpi.com [mdpi.com]

- 2. juniperpublishers.com [juniperpublishers.com]

- 3. Eschweiler–Clarke reaction - Wikipedia [en.wikipedia.org]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. reddit.com [reddit.com]

- 6. iris.unive.it [iris.unive.it]

- 7. pubs.acs.org [pubs.acs.org]

- 8. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]

- 9. name-reaction.com [name-reaction.com]

- 10. youtube.com [youtube.com]

- 11. Ru(II)-Catalyzed N-Methylation of Amines Using Methanol as the C1 Source - PMC [pmc.ncbi.nlm.nih.gov]

- 12. zaguan.unizar.es [zaguan.unizar.es]

- 13. pubs.acs.org [pubs.acs.org]

- 14. N-Alkylation and N-Methylation of Amines with Alcohols Catalyzed by Nitrile-Substituted NHC–Ir(III) and NHC–Ru(II) Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 15. dspace.mit.edu [dspace.mit.edu]

- 16. pubs.acs.org [pubs.acs.org]

- 17. html.rhhz.net [html.rhhz.net]

- 18. Alcohol promoted N-methylation of anilines with CO2/H2 over a cobalt catalyst under mild conditions - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 19. researchgate.net [researchgate.net]

- 20. Transition Metal-free Methylation of Amines with Formaldehyde as the Reductant and Methyl Source - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Palladium-Catalyzed Synthesis of N,N-Dimethylanilines via Buchwald-Hartwig Amination of (Hetero)aryl Triflates [organic-chemistry.org]

- 22. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 23. books.rsc.org [books.rsc.org]

- 24. Arylamine synthesis by amination (alkylation) [organic-chemistry.org]

Application Note: High-Efficiency Coupling Protocols for 2-Isopropyl-N-methylaniline in Peptidomimetic Synthesis

Executive Summary

This guide details the synthetic integration of 2-Isopropyl-N-methylaniline (CAS: 7117-18-2) into peptidomimetic scaffolds. This specific building block is structurally significant due to the combination of N-methylation and ortho-isopropyl steric bulk. These features dramatically restrict conformational freedom, making it an ideal "steric anchor" for inducing

However, these same features render the molecule a poor nucleophile . Standard peptide coupling protocols (EDC/NHS, DCC) typically fail, resulting in low yields or incomplete conversion. This application note provides validated, high-efficiency protocols using HATU/HOAt and Acid Chloride methodologies, specifically optimized to overcome the steric barrier of the 2-isopropyl group.

Strategic Analysis: The Steric Challenge

The successful utilization of 2-Isopropyl-N-methylaniline requires understanding its electronic and steric profile.

Steric vs. Electronic Factors[1]

-

Electronic: The nitrogen lone pair is electron-rich due to the alkyl ring substituents, theoretically increasing nucleophilicity.

-

Steric (Dominant): The ortho-isopropyl group creates a "picket fence" effect, shielding the nitrogen. The N-methyl group further crowds the reaction center.

-

Consequence: The nitrogen cannot easily attack the carbonyl carbon of an activated amino acid.[1] The reaction rate is orders of magnitude slower than primary anilines.[1]

Decision Framework for Coupling

Use the following logic to select the appropriate protocol:

Figure 1: Decision tree for selecting the coupling strategy based on the acid partner.

Experimental Protocols

Protocol A: HATU-Mediated Coupling (Recommended for Amino Acids)

Objective: Couple Fmoc-AA-OH to 2-Isopropyl-N-methylaniline without racemizing the amino acid.[2] Mechanism: HATU generates a highly reactive O-azabenzotriazole ester (OAAt), which is less sterically demanding than OBt esters and benefits from the "neighboring group effect" of the pyridine nitrogen [1].

Materials

-

Amine: 2-Isopropyl-N-methylaniline (1.0 equiv)[3]

-

Acid: Fmoc-Amino Acid (1.2 – 1.5 equiv)

-

Reagent: HATU (1.2 – 1.5 equiv)

-

Additive: HOAt (1.2 – 1.5 equiv) - Critical for hindered amines.

-

Base: DIPEA (Diisopropylethylamine) (3.0 equiv)

-

Solvent: DMF (Anhydrous)

Step-by-Step Procedure

-

Pre-activation: In a dry vial, dissolve the Fmoc-Amino Acid (1.2 equiv) and HATU (1.2 equiv) in anhydrous DMF (concentration ~0.2 M).

-

Base Addition: Add DIPEA (1.5 equiv) and stir for 2 minutes. The solution should turn yellow.[1][4]

-

Note: Do not stir longer than 5 minutes to avoid racemization of the activated ester.[1]

-

-

Amine Addition: Add 2-Isopropyl-N-methylaniline (1.0 equiv) and the remaining DIPEA (1.5 equiv).

-

Microwave Irradiation (Optional but Recommended):

-

Workup: Dilute with Ethyl Acetate. Wash sequentially with 5% citric acid (removes unreacted amine/base), sat.[1] NaHCO3, and brine.[1][5]

-

Purification: Flash chromatography is usually required.[2][1]

Protocol B: Acid Chloride Method (High Reactivity)

Objective: Coupling to non-chiral acids or robust fragments where racemization is not a concern.[2][1] Mechanism: Conversion of the acid to an acyl chloride creates the most electrophilic species possible, capable of overcoming the poor nucleophilicity of the hindered aniline.

Materials

-

Amine: 2-Isopropyl-N-methylaniline (1.0 equiv)[3]

-

Acid: Carboxylic Acid (1.2 equiv)[2]

-

Chlorinating Agent: Ghosez's Reagent (1-Chloro-N,N,2-trimethyl-1-propenylamine) OR Oxalyl Chloride/DMF (cat).

-

Base: 2,6-Lutidine or sym-Collidine (2.0 equiv).

-

Solvent: DCM (Dichloromethane), anhydrous.[1]

Step-by-Step Procedure

-

Acyl Chloride Formation:

-

Coupling:

-

To the solution of the fresh Acyl Chloride, add 2,6-Lutidine (2.0 equiv).

-

Add 2-Isopropyl-N-methylaniline (1.0 equiv) dropwise.

-

-

Reflux: Heat the reaction to reflux (40°C) for 4–12 hours.

-

Quench: Cool to RT and add sat. NH4Cl solution.

Analytical Data & Quality Control

The formation of the amide bond results in distinct spectroscopic signatures. Due to the steric bulk, rotamers are frequently observed in NMR.

| Technique | Observation | Interpretation |

| 1H NMR | Doublet peaks for Isopropyl -CH3 | Due to restricted rotation (atropisomerism), the two methyls of the isopropyl group may appear chemically non-equivalent (diastereotopic). |

| 1H NMR | N-Methyl shift | The N-Me signal typically shifts downfield (3.0 - 3.3 ppm) upon acylation. |

| LC-MS | M+H Peak | Mass confirmation is essential. Note that hindered amides may ionize poorly; use acidic mobile phase (0.1% Formic Acid).[1] |

Visualizing the Conformational Lock

The diagram below illustrates the steric clash that forces the peptidomimetic into a specific conformation (often cis-amide or twisted trans), which is the basis for its bioactivity.

Figure 2: Steric interaction map.[2] The repulsion between the ortho-isopropyl group and the amide carbonyl restricts bond rotation, enforcing a rigid peptidomimetic structure.

Troubleshooting Guide

| Issue | Probable Cause | Solution |

| No Reaction (0% Yield) | Nucleophile is too hindered for standard activation. | Switch from EDC/HOBt to HATU/HOAt or Acyl Chloride .[1] |

| Low Conversion (<30%) | Reaction temperature too low. | Apply Microwave heating (60°C). Steric hindrance raises the activation energy.[1] |

| Epimerization (Racemization) | Over-activation or prolonged base exposure.[2][1] | Use Collidine or TMP (weaker bases) instead of DIPEA/TEA.[1] Reduce pre-activation time. |

| Product is an Oil/Gum | Rotameric mixtures prevent crystallization.[2][1] | Purify via Reverse Phase HPLC (C18). Lyophilize to obtain a powder.[1] |

References

-

Valeur, E., & Bradley, M. (2009).[1] Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Link

-

Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development, 20(2), 140–177.[1] Link

-

Coste, J., Frérot, E., & Jouin, P. (1991). Coupling N-methylated amino acids using PyBroP and PyBOP.[1][4] The Journal of Organic Chemistry, 56(6), 2344-2346. Link

-

Herman, L. W., et al. (2021).[1] Strategies to Overcome Steric Hindrance in N-Methylated Peptide Synthesis. BenchChem Technical Notes. Link

Sources

Application Note: Optimized Eschweiler-Clarke Methylation of o-Isopropylaniline

Abstract

This application note details the protocol for the reductive methylation of o-isopropylaniline (2-isopropylaniline) to N,N-dimethyl-2-isopropylaniline using the Eschweiler-Clarke reaction. While the Eschweiler-Clarke method is the gold standard for generating tertiary amines without quaternary ammonium salt contamination, the steric bulk of the ortho-isopropyl group presents a kinetic challenge. This guide provides an optimized reagent stoichiometry and workflow designed to overcome steric hindrance, ensure complete conversion, and manage the vigorous evolution of carbon dioxide associated with the reaction.

Introduction & Strategic Analysis

The Substrate Challenge

o-Isopropylaniline possesses a bulky isopropyl group adjacent to the amino functionality. In nucleophilic substitution reactions (e.g., using methyl iodide), this steric hindrance often leads to uncontrolled poly-alkylation or stalled mono-methylation.

Why Eschweiler-Clarke?

The Eschweiler-Clarke reaction is preferred for this transformation because it is self-limiting . It selectively produces the tertiary amine and chemically cannot proceed to the quaternary ammonium salt.

-

Mechanism: Reductive amination via in situ formation of an iminium ion, followed by irreversible hydride transfer from the formate anion.

-

Key Advantage: The transition state for the hydride transfer is less sensitive to steric bulk than the SN2 transition state required for alkyl halide methylation, making this method robust even for ortho-substituted anilines.

Reaction Mechanism

Understanding the mechanism is vital for troubleshooting. The reaction proceeds through two distinct cycles: first to the secondary amine (N-methyl-2-isopropylaniline), and second to the tertiary amine (N,N-dimethyl-2-isopropylaniline).

Critical Insight: The second cycle is slower due to the increased steric crowding of the N-methyl intermediate. Sufficient heat and excess reagents are required to drive this step to completion.

Figure 1: Stepwise mechanistic pathway of the Eschweiler-Clarke methylation. Note that the hydride donor is the formate anion, releasing CO2 as the driving force.

Reagents & Equipment

Chemical Reagents

| Reagent | Grade/Purity | Role | Stoichiometry (Optimized) |

| o-Isopropylaniline | >98% | Substrate | 1.0 equiv.[1] |

| Formaldehyde | 37% aq. solution (Formalin) | Methyl Source | 5.0 equiv. |

| Formic Acid | 98-100% | Reductant & Solvent | 10.0 equiv. |

| Sodium Hydroxide | 4M aq. solution | Workup Base | As needed to pH >12 |

| Diethyl Ether or DCM | ACS Grade | Extraction Solvent | - |

| Magnesium Sulfate | Anhydrous | Drying Agent | - |